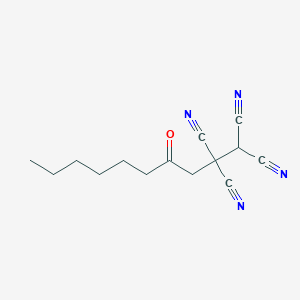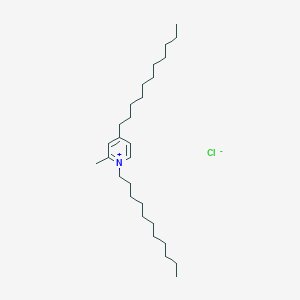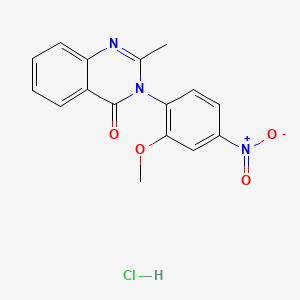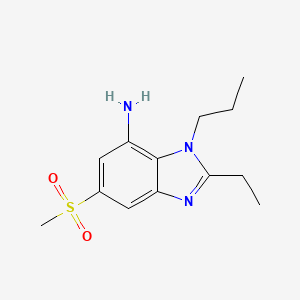
4-Oxodecane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxodecane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and reactivity It belongs to the class of tetracarbonitriles, which are characterized by the presence of four cyano groups (-CN) attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxodecane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. The reaction typically takes place in a solvent such as 1,4-dioxane and requires the presence of a catalytic amount of hydrochloric acid. The yields of this reaction can range from 70% to 91% .
Industrial Production Methods: This method involves the reaction of aryl ketones with tetracyanoethylene under solvent-free conditions, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxodecane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetracyanoethylene, ammonium acetate, and acetic acid. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane .
Major Products: The major products formed from the reactions of this compound include various substituted malononitriles and pyrrole derivatives.
Scientific Research Applications
4-Oxodecane-1,1,2,2-tetracarbonitrile has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in the development of luminescent sensors, nonlinear optical materials, solar cells, and solid-state fluorescent dyes .
Mechanism of Action
The mechanism of action of 4-oxodecane-1,1,2,2-tetracarbonitrile involves its ability to undergo rearrangement and substitution reactionsThe presence of multiple cyano groups in the compound allows for a variety of chemical transformations, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
4-Oxodecane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitriles, such as 4-oxopentane-1,1,2,2-tetracarbonitrile and 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile. These compounds share similar structural features but differ in their reactivity and applications. For example, 4-oxopentane-1,1,2,2-tetracarbonitrile is used in the synthesis of iminofuran derivatives, while 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile is involved in the formation of hydroxytricyanopyrrole derivatives .
Properties
CAS No. |
90138-07-1 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-oxodecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-2-3-4-5-6-13(19)7-14(10-17,11-18)12(8-15)9-16/h12H,2-7H2,1H3 |
InChI Key |
DVLUSSGHPQXBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)



![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)



![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)

![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
